![molecular formula C13H10IN3O2S B1397172 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine CAS No. 906092-45-3](/img/structure/B1397172.png)
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine
概要
説明
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, which includes ISP, involves an acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines .Molecular Structure Analysis
The molecular structure of ISP is represented by the formula C13H10IN3O2S. It has a molecular weight of 399.21 g/mol .Physical And Chemical Properties Analysis
ISP has a molecular weight of 399.21 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用
Chemical Structure Analysis
The structure of related compounds like 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has been determined, highlighting the position of bulky substituents and nitrogen atoms within the molecular framework. This research aids in understanding the chemical behavior and potential reactivity of similar compounds (Seela, Zulauf, Reuter, & Kastner, 1999).
Synthesis and Modification Techniques
Significant work has been done in synthesizing and modifying similar pyrrolo[2,3-d]pyrimidine compounds. For instance, the synthesis of 4-alkynylpyrrolopyrimidines via palladium-catalyzed cross-coupling reactions has been explored, offering methods for creating various derivatives of pyrrolopyrimidines (Tumkevičius & Masevičius, 2007). Another study shows the possibility of borylation followed by cross-coupling or other transformations to synthesize biologically relevant pyrrolopyrimidines (Klečka, Slavětínská, & Hocek, 2015).
Biological Evaluation and Potential Therapeutic Applications
Several pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as dihydrofolate reductase inhibitors, highlighting their potential as antitumor agents (Gangjee, Jain, & Queener, 2005). Another study involved the synthesis of pyrrolopyrimidines with sulfonamide moieties, tested for their antitumor and radioprotective activities (Ismail, Ghorab, Noaman, Ammar, Heiba, & Sayed, 2006).
Interaction Studies and Molecular Modeling
The interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin was studied, providing insights into the potential toxicological and therapeutic processes involving similar pyrrolopyrimidine structures (Naeeminejad, Darban, Beigoli, Saberi, & Chamani, 2017).
Safety and Hazards
特性
IUPAC Name |
4-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDSFRZUPGWQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
906092-45-3 | |
| Record name | 4-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

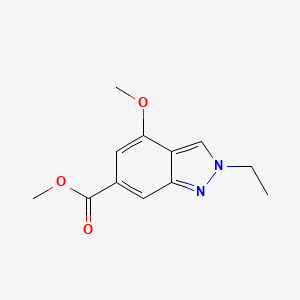


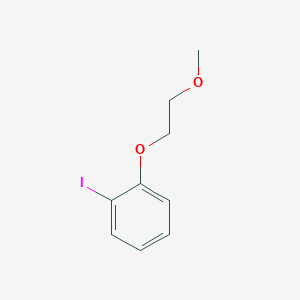
![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)
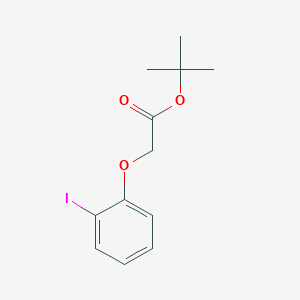

![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)
![methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B1397105.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1397106.png)
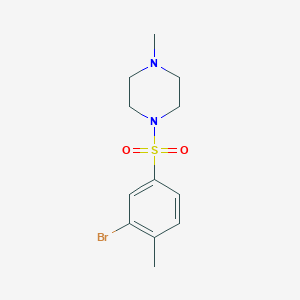
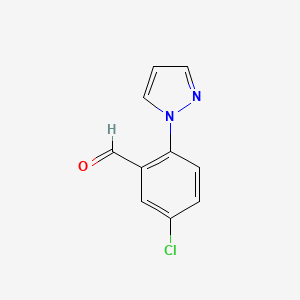

![[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene](/img/structure/B1397111.png)